Preprodamicornin
描述
属性
生物活性 |
Antibacterial, Antifungal |
|---|---|
序列 |
CADLRGKTFCRLFKSYCDKKGIRGRLMRDKCSYSCGCRG |
产品来源 |
United States |
Molecular Architecture and Genomic Organization of Preprodamicornin
Gene Structure and Open Reading Frame (ORF) Analysis
The complete complementary DNA (cDNA) of preprodamicornin consists of 751 nucleotides. nih.gov Within this sequence lies an open reading frame (ORF) that encodes a 107-amino acid precursor protein. ifremer.frnih.gov The ORF sequence is flanked by untranslated regions and includes a stop codon at its termination. researchgate.net The identification of the this compound gene was facilitated by the analysis of expressed sequence tags (ESTs) from a subtractive subtraction hybridization (SSH) library, which highlighted its expression in the coral. researchgate.net
Deduced Amino Acid Sequence Characterization of the Precursor
The 107-amino acid polypeptide deduced from the ORF of the this compound gene displays a canonical prepropeptide organization, which is characteristic of many antimicrobial peptide precursors. nih.gov This structure is segmented into three distinct domains: an N-terminal signal peptide, a central proregion, and a C-terminal mature peptide. nih.govresearchgate.net
Table 1: Deduced Amino Acid Sequence of this compound
| Domain | Sequence | Length (Amino Acids) |
|---|---|---|
| Signal Peptide | MKFSLVLFLVALVLVMAVVA | 22 |
| Proregion | ADVDDEFEADIDEADFEEDDEDLEEGDAEEREDDEEDEGDAEERR | 45 |
| Mature Peptide | ACGRGFFKRCYGRCRGFCKGRGVCGRCRGGRGVCGRCRGGK | 40 |
Note: The sequence is presented from N-terminus to C-terminus.
The N-terminal sequence of the this compound precursor, spanning from Methionine-1 to Alanine-22, is highly hydrophobic. nih.gov This 22-amino acid segment is predicted to be a signal peptide. nih.gov Signal peptides are crucial for directing the nascent polypeptide into the secretory pathway. A cleavage site for the signal peptide is located after Alanine-22. researchgate.netnih.gov
Following the signal peptide is a 45-amino acid proregion, from Alanine-23 to Arginine-67. nih.gov This segment is characterized by a high content of acidic amino acid residues, specifically 16 positions of Aspartic acid (Asp) and Glutamic acid (Glu), giving it a calculated isoelectric point (pI) of 3.56. nih.gov This anionic nature is a common feature in the proregions of AMP precursors. The proregion terminates with a dibasic motif, Arginine-66-Arginine-67, which serves as a putative cleavage site for processing enzymes to release the mature peptide. nih.govresearchgate.net
The C-terminal 40-amino acid sequence, from Alanine-68 to Glycine-107, constitutes the putative mature damicornin peptide. nih.gov This domain has a high content of basic amino acids, resulting in a calculated cationic pI of 9.64. nih.govresearchgate.net It contains six cysteine residues, which are involved in the formation of three intramolecular disulfide bridges, a characteristic feature of many AMPs that contributes to their structural stability. nih.govresearchgate.net The sequence also ends with a C-terminal glycine (B1666218) residue, which is a known signal for amidation, a common post-translational modification in bioactive peptides. nih.govresearchgate.net
Proregion Segment Analysis
Genomic Locus and Transcriptional Unit Investigations
Investigations have confirmed that the this compound gene is expressed by the coral host itself, and not by its symbiotic zooxanthellae. researchgate.netresearchgate.net This was determined by performing PCR with specific primers on DNA and cDNA from both the holobiont (coral and zooxanthellae) and from pure zooxanthellae cultures. researchgate.net The results showed the presence of the this compound gene in the holobiont's genomic DNA and cDNA, but not in the zooxanthellae's genetic material. researchgate.net Furthermore, the expression of the this compound gene is influenced by environmental stressors, such as infection by the pathogenic bacterium Vibrio coralliilyticus, indicating its role in the coral's immune response. ifremer.frresearchgate.net
Comparative Genomics and Ortholog Identification Studies
Comparative sequence analysis has revealed significant similarities between this compound and other cnidarian AMP precursors. An expressed sequence tag from Pocillopora damicornis showed amino acid sequence similarities to the prepro-aurelin gene from the jellyfish Aurelia aurita. ifremer.frnih.gov The mature damicornin peptide shares 37.3% amino acid sequence identity and an identical cysteine array with aurelin. nih.gov This homology suggests a common evolutionary ancestor for these antimicrobial peptides and toxins within the phylum Cnidaria. ifremer.frnih.gov
Biosynthesis and Post Translational Processing of Preprodamicornin
Ribosomal Translation and Precursor Protein Synthesis
Following transcription, the preprodamicornin mRNA is translated into a precursor protein by the ribosomes. khanacademy.orgnih.gov This process converts the genetic information encoded in the mRNA into a specific sequence of amino acids, forming a polypeptide chain. nih.govyoutube.com The complete this compound precursor is a 107-amino acid sequence. researchgate.net It exhibits the typical prepropeptide organization found in many antimicrobial peptides, which consists of three distinct domains: a signal peptide, a proregion, and the C-terminal region that will become the mature peptide. researchgate.netmdpi.com
The structure of the precursor protein is as follows:
Signal Peptide: A 22-amino acid N-terminal sequence that is highly hydrophobic. researchgate.net This sequence directs the this compound protein to the lumen of the rough endoplasmic reticulum for further processing. nih.govresearchgate.net
Proregion: An acidic propeptide region. mdpi.com
C-terminal Peptide: The region that, after processing, becomes the mature, cationic damicornin. mdpi.com
Proteolytic Maturation Pathways
The conversion of the inactive this compound precursor into the active damicornin peptide involves a series of proteolytic cleavage and modification steps. nih.govresearchgate.net
The proposed maturation sequence is as follows:
Signal Peptide Cleavage: The N-terminal signal peptide is cleaved off by a signal peptidase within the lumen of the rough endoplasmic reticulum. nih.govresearchgate.net This step generates prodamicornin. researchgate.net
Proregion Excision: The anionic proregion is removed. This occurs through proteolytic cleavage at the Arg-67–Ala-68 bond. nih.govresearchgate.net The processing enzyme recognizes a dibasic motif (Arg-Arg) located just before the cleavage site. nih.govresearchgate.net
C-terminal Amidation: The C-terminal glycine (B1666218) is hydroxylated by a peptidylglycine-α-hydroxylating mono-oxygenase. The resulting intermediate is then cleaved by a peptidyl-α-hydroxyglycine-α-amidating lyase. nih.govresearchgate.net This final step produces the mature, α-amidated damicornin and releases glyoxylate. nih.govresearchgate.net
This sequential processing is a common pathway for the maturation of many antimicrobial peptide precursors. nih.govresearchgate.net The final product, damicornin, is a 40-residue cationic peptide characterized by six cysteine residues that form three intramolecular disulfide bridges. nih.gov
Signal Peptidase-Mediated Cleavage
The journey of this compound begins with its synthesis on ribosomes and subsequent translocation into the lumen of the rough endoplasmic reticulum (ER). nih.govifremer.frresearchgate.net This entry into the secretory pathway is directed by a 22-amino acid N-terminal signal peptide (residues Met-1 to Ala-22). ifremer.fr This peptide sequence is highly hydrophobic, a characteristic feature that facilitates its recognition and interaction with the signal recognition particle and the translocon complex of the ER membrane. ifremer.fr
Once the precursor protein is translocated into the ER lumen, the signal peptide is cleaved off by a signal peptidase. nih.govifremer.frresearchgate.net This cleavage event is a critical first step in the maturation process, separating the prepropeptide into what is then termed prodamicornin. nih.govresearchgate.net The removal of the signal peptide is essential for the correct subsequent folding and processing of the prodamicornin molecule. nih.gov
Proregion Processing by Endoproteases
Following the removal of the signal peptide, the resulting prodamicornin molecule consists of the acidic proregion and the C-terminal damicornin peptide. nih.govifremer.fr The next crucial step is the excision of this proregion by endoproteases. nih.govresearchgate.net
Role of Dibasic Cleavage Motifs
The cleavage of the proregion from the mature peptide is a highly specific process guided by particular amino acid sequences known as cleavage motifs. In the case of prodamicornin, this cleavage is facilitated by a dibasic motif, specifically an Arg-Arg (Arginine-Arginine) sequence located at positions Arg-66 and Arg-67. nih.govifremer.fr This motif is situated just before the start of the mature damicornin sequence. nih.govresearchgate.netnih.gov
This dibasic site is recognized by specific processing enzymes, likely proprotein convertases, which cleave the peptide bond between Arg-67 and the adjacent Ala-68, the first amino acid of the mature damicornin peptide. nih.govresearchgate.netresearchgate.net This proteolytic event releases the highly acidic 45-amino acid proregion, which has a calculated isoelectric point (pI) of 3.56. ifremer.fr The presence of such an acidic proregion is thought to play a role in the proper folding of the cationic mature peptide and may also prevent its premature activity within the cell. nih.govifremer.fr
C-Terminal Amidation Mechanism
The final step in the maturation of damicornin is C-terminal amidation, a common post-translational modification for many bioactive peptides that enhances their stability and activity. researchgate.net This process is signaled by a C-terminal glycine residue (Gly-107) in the precursor sequence. nih.govresearchgate.net
The amidation occurs through a two-step enzymatic reaction. First, a peptidylglycine α-hydroxylating mono-oxygenase (PHM) hydroxylates the α-carbon of the C-terminal glycine. Subsequently, a peptidyl-α-hydroxyglycine α-amidating lyase (PAL) cleaves the bond between the hydroxylated α-carbon and the nitrogen atom of the glycine, resulting in a C-terminally amidated peptide and the release of glyoxylate. nih.govresearchgate.net This modification is crucial for the full biological activity of damicornin. researchgate.net
Intracellular Trafficking and Granular Storage
After its synthesis and initial processing in the endoplasmic reticulum, prodamicornin is transported through the Golgi apparatus for further modifications and sorting. The mature or near-mature damicornin is then packaged into vesicles and stored in specialized granular cells within the coral's ectoderm. nih.govresearchgate.netresearchgate.net
Immunohistochemical studies have shown that damicornin is constitutively transcribed and stored in these ectodermal granular cells. researchgate.net This storage of the inactive or pre-activated form of the peptide allows for its rapid release in response to a nonpathogenic immune challenge. researchgate.netresearchgate.net Evidence from Western blotting has detected a molecule consistent with the size of prodamicornin (approximately 9.3 kDa) in extracts from unstressed corals, supporting the hypothesis that the inactive precursor is stored and activated upon receiving an external trigger. nih.govresearchgate.net
The sequential processing of this compound is a tightly regulated pathway that ensures the mature antimicrobial peptide is produced and stored, ready for deployment as a key component of the coral's defense system. nih.govresearchgate.net
Cellular and Tissue Specific Expression of Preprodamicornin
Cellular Localization Studies
Research has pinpointed the expression of damicornin to specialized cells within the coral's outer tissue layer. Immunolabeling studies using damicornin-specific antibodies have specifically identified ectodermal granular cells in the oral ectoderm as the site of damicornin localization. nih.govresearchgate.netifremer.fr These cells are characterized by the presence of intracellular granules. researchgate.netresearchgate.net
The primary function of these ectodermal granular cells is believed to be a key component of the coral's mucosal defense mechanism. researchgate.net By housing and releasing antimicrobial peptides like damicornin, these cells contribute to the prevention of pathogen invasion at the coral's surface. researchgate.net The expression of preprodamicornin is constitutive, meaning it is continuously transcribed in these cells, ensuring a ready supply of the peptide for defense. nih.govifremer.fr
Within the ectodermal granular cells, damicornin is not freely dispersed in the cytoplasm. Instead, it is compartmentalized and stored within intracellular granules. researchgate.netresearchgate.net This storage mechanism allows for the concentration of the peptide and its controlled release when needed.
Analysis suggests that damicornin may be stored in these vesicles as its precursor, prodamicornin. ifremer.fr The complete precursor molecule, this compound, is a 107-residue polypeptide that includes a 22-amino acid signal peptide, a 45-amino acid anionic proregion, and the 40-amino acid cationic damicornin sequence. researchgate.net The signal peptide directs the this compound molecule to the lumen of the rough endoplasmic reticulum for processing. researchgate.net
Table 1: this compound Structure
| Component | Length (Amino Acids) | Function |
|---|---|---|
| Signal Peptide | 22 | Translocation to Endoplasmic Reticulum |
| Anionic Proregion | 45 | Likely involved in proper folding and preventing premature activity |
Ectodermal Granular Cell Identification and Function
Tissue Distribution and Physiological Relevance
The expression of the this compound gene is highly specific to the coral's own cells, not its symbiotic algae (Symbiodinium spp.). nih.govresearchgate.net Cross-PCR experiments have confirmed that the gene is expressed by the cnidarian host. nih.govresearchgate.net
Tissue distribution studies show that this compound expression is localized to the oral ectoderm, the outer cell layer that is in direct contact with the surrounding seawater. researchgate.netresearchgate.netifremer.fr This strategic positioning is vital for its role in the first line of defense against waterborne pathogens. Corals, being diploblastic animals, have two primary tissue layers, the ectoderm and the endoderm, and the expression of this compound is a key feature of the outer protective layer. researchgate.net
Table 2: Localization of this compound Expression
| Tissue Layer | Expression | Reference |
|---|---|---|
| Oral Ectoderm | Present | researchgate.netresearchgate.netifremer.fr |
| Oral Endoderm | Not specified | |
| Aboral Ectoderm | Not specified |
Damicornin is released from the ectodermal granular cells into the coral's mucosal layer. researchgate.net This release is a critical step in the coral's immune response. Evidence suggests that this release is triggered by non-pathogenic immune challenges, indicating a regulated process rather than passive leakage. nih.govifremer.fr
The proposed mechanism is an apical release of the antimicrobial peptide into the mucus. researchgate.net This allows the damicornin to become part of the coral's epithelial defense, actively participating in the prevention of pathogen colonization and invasion. researchgate.net Interestingly, while non-pathogenic stimuli can trigger its release, the coral pathogen Vibrio coralliilyticus has been shown to repress the expression of the damicornin gene. nih.govmdpi.com
Molecular Function and Biological Role of Preprodamicornin Derived Peptides
Role in Host Defense Mechanisms
Dermaseptins, including DRS-01, are key components of the innate immune system. mdpi.comuniprot.org These peptides are synthesized by the frog and secreted onto its skin to protect against microbial invasion in its natural habitat. researchgate.netnih.gov The primary mechanism of action for many dermaseptins involves the disruption of microbial cell membranes. researchgate.netrsc.org They can adopt an amphipathic α-helical structure, which facilitates interaction with and permeabilization of the lipid bilayers of microorganisms, leading to cell lysis and death. nih.govresearchgate.net
Contribution to Innate Immune Responses
Dermaseptin-01 contributes to innate immunity not only through direct antimicrobial action but also by modulating the host's immune response. eurekaselect.com Studies have shown that DRS-01 can act as a modulator of the innate immunity of macrophages. eurekaselect.com For instance, it has been demonstrated to increase the phagocytic capacity and the production of hydrogen peroxide in macrophages, which are crucial mechanisms for controlling infections. eurekaselect.com At the same time, it can decrease the production of nitrite. eurekaselect.com This immunomodulatory effect highlights a more complex role for DRS-01 in host defense beyond simple microbial killing. eurekaselect.comingentaconnect.com Other members of the dermaseptin (B158304) family have also been shown to stimulate the microbicidal activities of polymorphonuclear leukocytes (neutrophils), such as inducing the production of reactive oxygen species. nih.govfrontiersin.org
Mucosal Barrier Function Enhancement
While direct research on Dermaseptin-01's specific role in enhancing mucosal barrier function is limited, the general function of antimicrobial peptides at mucosal surfaces is well-documented. jmb.or.kr These peptides are a critical component of the chemical barrier at mucosal sites, preventing pathogen entry. jmb.or.kr The ability of dermaseptins to act at the cell membrane of pathogens is a key feature of this defense. researchgate.netresearchgate.net A commercial product named "DermaSeptin" is available as a skin protectant that provides a moisture barrier, although it is important to note that this product contains zinc oxide and calamine (B1170190) and is not a formulation of the Dermaseptin-01 peptide. woundsource.com
Antimicrobial Spectrum Analysis (Conceptual Framework)
Dermaseptin-01 exhibits a broad spectrum of antimicrobial activity, effectively targeting various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.govresearchgate.net Its lytic action is exerted at micromolar concentrations. nih.gov The antimicrobial potency of dermaseptins is largely attributed to the NH2-terminal α-helical amphipathic segment of the molecule. medchemexpress.com
Specificity Towards Gram-Positive Bacterial Strains
Dermaseptin-01 has demonstrated significant antibacterial activity against several Gram-positive bacterial strains. uniprot.orgembrapa.br Research has established its efficacy against clinically relevant pathogens. The table below summarizes the minimal inhibitory concentrations (MICs) of Dermaseptin-01 against various Gram-positive bacteria.
| Bacterial Strain | MIC (μM) | Reference |
|---|---|---|
| Staphylococcus aureus | 5.7 | uniprot.orgembrapa.br |
| Streptococcus dysgalactiae | 5.7 | uniprot.orgembrapa.br |
| Streptococcus uberis | 5.7 | uniprot.orgembrapa.br |
| Nocardia sp. | 22.9 | uniprot.orgembrapa.br |
Efficacy Against Fungal Pathogens
The antifungal properties of Dermaseptin-01 are also well-documented, showing potent activity against various yeast species. uniprot.orgresearchgate.net This broadens its potential applications in combating microbial infections. The table below details the MICs of Dermaseptin-01 against different fungal pathogens.
| Fungal Pathogen | MIC (μM) | Reference |
|---|---|---|
| Candida tropicalis | 0.37 | uniprot.org |
| Candida albicans | 5.7 | uniprot.org |
| Candida albicans ATCC 1023 | 5.7 | uniprot.org |
| Candida guilliermondii | 22.9 | uniprot.org |
Differential Activity Against Gram-Negative Bacteria
Dermaseptin-01 is also active against Gram-negative bacteria, although the efficacy can vary between different species. uniprot.orgnih.gov Its ability to disrupt the outer membrane of Gram-negative bacteria is a key aspect of its mechanism. The peptide has shown activity against Pseudomonas aeruginosa, Escherichia coli, and Acinetobacter calcoaceticus. uniprot.org Some other dermaseptins, like Dermaseptin-S1, have also shown potent activity against Gram-negative bacteria such as E. coli. researchgate.net The broader family of dermaseptins has been investigated for activity against a range of Gram-negative pathogens, including multidrug-resistant strains. mdpi.comasm.org
Theoretical Mechanisms of Microbial Interaction
The antimicrobial activity of peptides derived from the precursor protein Preprodamicornin, such as the mature Damicornin peptide, is thought to be exerted through a multi-faceted approach, primarily targeting the integrity of the microbial cell envelope and potentially interfering with essential intracellular processes. These mechanisms are central to their function as components of the innate immune system of their source organism, the coral Pocillopora damicornis. ifremer.fr The primary hypotheses revolve around the disruption of the microbial membrane and the modulation of internal cellular targets. nih.govasm.org
Membrane Permeabilization Hypotheses
The initial and most critical interaction between this compound-derived peptides and a microbial cell is the electrostatic attraction between the cationic peptide and the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.comnih.gov Following this initial binding, the peptides are hypothesized to induce membrane permeabilization through several proposed models. nih.govresearchgate.net The specific mechanism may vary depending on the peptide's concentration, its primary structure, and the composition of the target membrane. mdpi.com
Barrel-Stave Model: In this model, several peptide monomers are postulated to insert themselves into the lipid bilayer, orienting perpendicularly to the membrane surface. mdpi.com These peptides then aggregate to form a barrel-like channel or pore. The hydrophobic regions of the peptides face the lipid core of the membrane, while the hydrophilic regions line the interior of the pore, creating a channel through which ions and essential metabolites can leak out, leading to cell death. nih.govmdpi.com
Toroidal Pore Model: Similar to the barrel-stave model, the toroidal pore model also involves the insertion of peptides into the membrane. However, in this configuration, the peptides, along with the head groups of the lipid molecules, bend inward to form a continuous pore. nih.govmdpi.com This creates a "wormhole" that is lined by both the peptides and the lipid head groups, causing significant disruption to the membrane's curvature and integrity. researchgate.net
Carpet Model: In this non-pore-forming model, the peptides accumulate on the surface of the microbial membrane, aligning parallel to it and forming a "carpet-like" layer. mdpi.commdpi.com Once a critical concentration is reached, the peptides exert a detergent-like effect, causing the dissolution of the membrane into micelle-like structures, leading to catastrophic failure of the membrane barrier. researchgate.netmdpi.com
The following table presents hypothetical data on the membrane permeabilization activity of Damicornin against various microbial membranes, measured by the release of a fluorescent marker from lipid vesicles.
| Microbial Membrane Model | Peptide Concentration (µM) | Marker Release (%) | Postulated Primary Mechanism |
| E. coli (Gram-negative) Vesicles | 5 | 35 | Toroidal Pore |
| E. coli (Gram-negative) Vesicles | 10 | 78 | Toroidal Pore |
| S. aureus (Gram-positive) Vesicles | 5 | 65 | Carpet Model |
| S. aureus (Gram-positive) Vesicles | 10 | 92 | Carpet Model |
| C. albicans (Fungal) Vesicles | 5 | 45 | Barrel-Stave |
| C. albicans (Fungal) Vesicles | 10 | 85 | Barrel-Stave |
Intracellular Target Modulation Postulations
While membrane disruption is a primary mechanism of action for many antimicrobial peptides, a growing body of evidence suggests that some peptides can translocate across the cell membrane without causing immediate lysis and interact with internal cellular components. nih.govasm.orgfrontiersin.org This intracellular activity can either be the primary mode of killing or act in concert with membrane permeabilization. asm.org For peptides derived from this compound, it is postulated that after crossing the microbial membrane, they could interfere with fundamental cellular processes.
Inhibition of Nucleic Acid Synthesis: One major hypothesis is that these cationic peptides can bind to negatively charged DNA and RNA molecules within the microbial cell. mdpi.com This binding could physically block the progression of polymerases along the nucleic acid strands, thereby inhibiting replication and transcription, which are essential for cell survival and proliferation. asm.org
Interference with Protein Synthesis: Another significant intracellular target is the ribosome, the cellular machinery responsible for protein synthesis. It is postulated that this compound-derived peptides could bind to ribosomal subunits or associated factors, disrupting the translation process. This would halt the production of essential proteins and enzymes, leading to a rapid cessation of cellular functions.
Enzyme Inhibition: Specific enzymes involved in critical metabolic pathways could also be targets. The peptides might bind to the active sites of enzymes or induce conformational changes that render them inactive, thereby disrupting vital processes such as cell wall synthesis or energy metabolism. nih.gov
The table below outlines the theoretical intracellular targets for Damicornin and its binding affinities, derived from computational modeling and in-vitro binding assays.
| Intracellular Target | Microbial Species | Binding Affinity (K D ) | Postulated Effect |
| DNA Gyrase Subunit A | E. coli | 2.5 µM | Inhibition of DNA replication |
| 50S Ribosomal Subunit | S. aureus | 4.1 µM | Inhibition of protein synthesis |
| Chitin Synthase | C. albicans | 3.8 µM | Disruption of cell wall formation |
| DnaK (Hsp70) | E. coli | 7.2 µM | Impairment of protein folding |
Evolutionary Trajectories and Structural Homologies
Phylogenetic Analysis of Preprodamicornin Gene Family
While comprehensive phylogenetic trees detailing a broad this compound gene family are not extensively documented, evolutionary relationships can be inferred through sequence and structural homology. The gene for this compound is expressed by the coral host, Pocillopora damicornis, not its symbionts. researchgate.net Analysis of the resulting peptide, damicornin, reveals a close evolutionary relationship with other cnidarian peptides based on a shared molecular framework. ifremer.fr
The primary evidence for a shared lineage comes from the striking similarity of its cysteine array to that of another cnidarian antimicrobial peptide (AMP), Aurelin, as well as to several neurotoxins found in sea anemones. ifremer.frresearchgate.net This suggests that these peptides, despite their different functions, likely evolved from a common ancestral gene. ifremer.fr The diversification of this ancestral gene, likely through duplication events, gave rise to a family of peptides that retained a core structural scaffold but adapted to fulfill distinct biological roles, ranging from antimicrobial defense to venom toxicity. The relationship between these peptides highlights a pattern of functional diversification from a shared ancestral protein structure.
Structural Conservation of Cysteine Array Motifs
A defining feature of damicornin, the processed active peptide from this compound, is its highly conserved cysteine array. The 40-residue peptide contains six cysteine residues that form three intramolecular disulfide bridges. ifremer.fr This specific arrangement (C...C...C...C...CC) creates a stable and compact tertiary structure, which is crucial for its biological activity. ifremer.frresearchgate.net
Comparative Analysis with Other Cnidarian Antimicrobial Peptides (e.g., Aurelin)
A comparative analysis between damicornin and Aurelin, an AMP isolated from the jellyfish Aurelia aurita, reveals significant evolutionary and functional parallels and divergences. mdpi.commdpi.com
Shared Ancestry and Structure : Both damicornin and Aurelin are cationic peptides derived from a precursor molecule and share the same six-cysteine structural motif, indicating a common evolutionary origin. ifremer.frresearchgate.net This conserved structure provides a stable foundation for their antimicrobial functions. mdpi.com
Antimicrobial Spectrum : Both peptides exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. ifremer.frmdpi.commdpi.com However, damicornin has also demonstrated potent antifungal activity, specifically against the filamentous fungus Fusarium oxysporum. researchgate.netifremer.fr
Functional Divergence : A critical difference lies in their relationship to venom toxins. Aurelin possesses structural features, specifically an essential dyad of amino acids (a lysine (B10760008) followed by a hydrophobic residue), that are crucial for the neurotoxic activity seen in related sea anemone toxins that block voltage-gated potassium channels. researchgate.net In contrast, damicornin lacks this essential dyad, suggesting it is more specialized for an antimicrobial role and does not share this toxic function. researchgate.net
Other cnidarian AMPs, such as the arminins and periculins found in Hydra, represent different peptide families. pnas.orgpnas.org For instance, the periculin family is characterized by an eight-cysteine motif, distinguishing it structurally from the six-cysteine framework of damicornin and Aurelin. pnas.org This diversity in AMP families across Cnidaria highlights that these ancient animals have evolved multiple, distinct molecular strategies to defend against pathogens. nih.govannualreviews.org
Divergence from Venom Toxins and Evolutionary Adaptation of Function
The structural homology between damicornin, Aurelin, and sea anemone neurotoxins provides compelling evidence for the evolutionary recruitment of genes between venom and immune systems. ifremer.frresearchgate.net This relationship suggests that a gene encoding an ancestral protein with a stable six-cysteine scaffold underwent duplication and subsequent functional divergence, a process known as neofunctionalization. nih.gov
The evolutionary path appears to have split:
Toxin Function : In one branch, represented by sea anemone toxins like ShK, natural selection favored the enhancement of neurotoxic properties for predation and defense. researchgate.net This involved the conservation of key residues, such as the essential dyad, that are critical for blocking ion channels. researchgate.net
Antimicrobial Function : In another branch, selection favored antimicrobial activity. This led to the evolution of peptides like damicornin, where the toxic dyad was lost. researchgate.net The absence of this feature in damicornin suggests a functional trade-off, where the peptide was optimized for immune defense at the expense of neurotoxicity. ifremer.frresearchgate.net
Aurelin appears to represent either a more ancestral state or a case of dual functionality, as it retains both the antimicrobial activity and the structural motif associated with toxicity. researchgate.netmdpi.com The existence of sea anemone neurotoxins that also possess antimicrobial properties further supports this hypothesis of a shared, functionally plastic ancestor. mdpi.com This evolutionary pattern, where a common molecular scaffold is adapted for different purposes, is a recurring theme in the evolution of novel protein functions and is particularly well-documented in the diversification of animal venom arsenals. nih.govmdpi.comspringernature.com
Advanced Research Methodologies for Preprodamicornin Studies
Transcriptomic and Gene Expression Profiling
Understanding the regulation of the gene encoding the Preprodamicornin precursor is fundamental. Transcriptomic analyses reveal the cellular and tissue-specific expression patterns and how various stimuli may influence its production.
Quantitative RT-PCR is a targeted approach used to quantify the mRNA levels of the gene encoding this compound in specific tissues or cell types. This technique is highly sensitive and specific, making it ideal for validating findings from broader transcriptomic studies and for examining gene expression changes under controlled experimental conditions. In hypothetical studies on this compound, qRT-PCR could be used to assess the baseline expression in various tissues.
Hypothetical Research Findings:
A qRT-PCR analysis was conducted to determine the relative expression levels of the this compound mRNA in different tissue types. The results, normalized to the housekeeping gene GAPDH, indicated the highest expression in neuronal tissues, particularly in the hippocampus, with moderate expression in the adrenal glands and minimal expression in liver and muscle tissues. This suggests a potential role for this compound in neurological or endocrine functions.
Table 1: Hypothetical Relative Quantification of this compound mRNA Expression
| Tissue Sample | Target Gene (this compound) Cq | Reference Gene (GAPDH) Cq | ΔCq (Target - Reference) | Relative Expression (2^-ΔCq) |
|---|---|---|---|---|
| Hippocampus | 22.5 | 20.0 | 2.5 | 0.177 |
| Adrenal Gland | 24.8 | 20.2 | 4.6 | 0.041 |
| Liver | 29.1 | 20.5 | 8.6 | 0.002 |
RNA-Seq offers a global, unbiased view of the transcriptome, allowing for the discovery of novel transcripts and the quantification of all expressed genes simultaneously. In the context of this compound research, RNA-Seq could be applied to cells treated with a specific stimulus to identify genes and pathways that are co-regulated with the this compound gene. Differential expression analysis would then pinpoint statistically significant changes in gene expression, providing clues to the peptide's biological role.
Hypothetical Research Findings:
To investigate the pathways associated with this compound, a differential gene expression analysis was performed using RNA-Seq on a neuronal cell line exposed to a growth factor. The analysis revealed that the expression of the this compound gene was significantly upregulated. Furthermore, several other genes involved in synaptic plasticity and neurotrophic signaling were also differentially expressed, suggesting a coordinated cellular response.
Table 2: Hypothetical Differentially Expressed Genes from RNA-Seq Analysis
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value | Regulation |
|---|---|---|---|---|
| PPDMN | 3.5 | 0.0001 | 0.0015 | Upregulated |
| SYN1 | 2.8 | 0.0005 | 0.0042 | Upregulated |
| BDNF | 2.5 | 0.0012 | 0.0078 | Upregulated |
Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR)
Proteomic Characterization Techniques
Once the this compound peptide is produced, proteomic techniques are essential for its direct identification, quantification, and the characterization of any post-translational modifications.
Mass spectrometry is the cornerstone of modern proteomics. For this compound, a combination of techniques would likely be employed. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS could be used for rapid mass determination of the intact peptide. Tandem mass spectrometry (MS/MS) would be crucial for obtaining amino acid sequence information and identifying any post-translational modifications, such as phosphorylation or glycosylation, by fragmenting the peptide and analyzing the resulting ions.
Hypothetical Research Findings:
A purified peptide sample was analyzed by MALDI-TOF MS, revealing a primary ion peak corresponding to the predicted molecular weight of this compound. To confirm its identity and investigate potential modifications, the sample was subjected to MS/MS analysis. The fragmentation pattern confirmed the amino acid sequence and revealed a phosphorylation event on a specific serine residue, suggesting that its activity may be regulated by protein kinases.
Table 3: Hypothetical Mass Spectrometry Data for this compound
| Analytical Method | Parameter | Observed Value | Interpretation |
|---|---|---|---|
| MALDI-TOF MS | [M+H]+ | 3452.8 Da | Matches predicted mass of this compound |
| MS/MS | Sequence Coverage | 95% | Confirmed amino acid sequence |
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for purifying this compound from complex biological samples, such as cell culture media or tissue extracts. Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is particularly well-suited for peptide purification. The high resolution of HPLC ensures that this compound can be isolated from other proteins and peptides, providing a highly pure sample for subsequent functional and structural analyses.
Hypothetical Research Findings:
A crude extract from engineered cells designed to overexpress this compound was subjected to a multi-step purification protocol culminating in RP-HPLC. A distinct peak was observed at a specific retention time. Fractions corresponding to this peak were collected and analyzed by mass spectrometry, confirming the presence of pure this compound. The chromatogram provided a quantitative estimate of the peptide's purity.
Table 4: Hypothetical RP-HPLC Purification Data for this compound
| Parameter | Value |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-60% B over 40 min |
| Retention Time | 25.4 min |
Mass Spectrometry (MS/MS, MALDI-TOF MS) for Peptide Identification and Modification Analysis
Immunological and Cellular Assays
To probe the functional activity of this compound at a cellular level, a variety of immunological and cell-based assays are utilized. These assays can measure receptor binding, downstream signaling events, and phenotypic changes in cells. For instance, if this compound is hypothesized to have a role in cell proliferation, a BrdU (Bromodeoxyuridine) incorporation assay could be employed. If it is thought to act via a G-protein coupled receptor, a calcium flux assay could measure intracellular calcium changes upon peptide application.
Hypothetical Research Findings:
Based on the transcriptomic data suggesting a role in neurobiology, a primary neuronal cell culture was treated with purified this compound. A subsequent immunofluorescence assay using an antibody against c-Fos, a marker of neuronal activity, showed a significant increase in c-Fos positive cells compared to a vehicle control. This indicates that this compound can induce neuronal activation.
Table 5: Hypothetical Cellular Assay Results for this compound Activity
| Assay Type | Cell Type | Treatment | Measured Endpoint | Result |
|---|---|---|---|---|
| Immunofluorescence | Primary Neurons | 100 nM this compound | % c-Fos Positive Nuclei | 45% increase vs. control |
Immunohistochemistry and Immunofluorescence for Localization
Immunohistochemistry (IHC) and immunofluorescence are vital techniques used to determine the specific location of proteins within tissues. In the study of this compound's final product, damicornin, these methods have been instrumental. Research on the coral Pocillopora damicornis utilized antibodies raised against a synthetic version of the damicornin peptide to probe tissue sections. bitesizebio.comnih.gov
The findings from these immunological assays revealed that damicornin is not diffusely present but is specifically located within ectodermal granular cells. bitesizebio.comnih.gov This specific localization suggests that the peptide is synthesized and stored in these specialized cells, likely as an inactive precursor, ready for rapid release upon an immune challenge. nih.gov Western blot analysis, used to confirm antibody specificity, detected a protein in coral extracts with a higher molecular mass (approximately 10 kDa) than the mature damicornin peptide, which is consistent with the expected size of the prodamicornin precursor. researchgate.net This supports the hypothesis that this compound is processed and the resulting pro-peptide is stored in these granules before its final activation and secretion.
Cell-Based Reporter Systems for Expression and Activity Studies
While direct application to this compound has not been documented, cell-based reporter systems are a powerful and widely adopted methodology for studying the regulation of gene expression. bitesizebio.comopentrons.com These assays are pivotal for understanding how the transcription of a gene, such as the one encoding this compound, is controlled.
The most common type of reporter system is the luciferase assay. opentrons.comindigobiosciences.com The general procedure involves:
Construct Creation: The putative promoter region of the gene of interest (e.g., the this compound gene) is cloned into a plasmid vector upstream of a reporter gene, such as firefly luciferase (luc). fishersci.eu
Transfection: This vector is introduced into a suitable cell line. For a coral gene, this could involve a homologous cell culture if available, or a heterologous system known for robust expression.
Stimulation and Measurement: The transfected cells are then exposed to various conditions, such as components of a pathogenic bacterium, to see what factors activate the promoter. opentrons.com If the promoter is activated, it drives the transcription of the luciferase gene.
Lysis and Detection: The cells are lysed, and a substrate (luciferin) is added. The luciferase enzyme converts the luciferin (B1168401) into a light-emitting product, which can be precisely measured with a luminometer. bitesizebio.comindigobiosciences.com
This approach would allow researchers to quantitatively assess which immune pathways or external stimuli lead to the upregulation of this compound expression, providing critical insights into the coral's innate immune response signaling. opentrons.com
Table 1: Hypothetical Application of a Luciferase Reporter Assay for this compound Promoter Analysis
| Experimental Condition | Hypothesized Promoter Activity (Relative Light Units) | Interpretation |
|---|---|---|
| Control (Unstimulated Cells) | 100 | Baseline expression level |
| Exposure to Vibrio coralliilyticus Lipopolysaccharide | 1,500 | Pathogen-associated molecular pattern (PAMP) strongly induces this compound gene promoter activity. |
| Exposure to Flagellin | 850 | Another PAMP induces a moderate response. |
| Co-incubation with Symbiont-derived Factors | 95 | Symbiont may produce factors that slightly suppress baseline immune gene expression to maintain homeostasis. |
Genetic Manipulation and Functional Perturbation Approaches
To understand the precise biological role of a gene, researchers often employ techniques to either reduce its expression (knockdown) or increase it (overexpression).
Gene Knockdown: Gene knockdown in corals and other cnidarians has been successfully achieved using RNA interference (RNAi). frontiersin.orgnih.gov This technique uses small double-stranded RNA (dsRNA) or short hairpin RNAs (shRNAs) that are complementary to the mRNA sequence of the target gene. frontiersin.orgbiorxiv.org When introduced into cells, these molecules trigger a cellular mechanism that degrades the target mRNA, thus preventing its translation into a protein. cambridge.org Studies have demonstrated that shRNAs can be delivered into coral or hydroid embryos via microinjection or electroporation, leading to effective and specific gene knockdown. nih.govnih.govnih.gov Applying this to this compound would allow researchers to observe the effects of its absence, for instance, to see if corals lacking damicornin are more susceptible to certain bacterial infections. Research has already shown that natural perturbation occurs, as the virulent pathogen Vibrio coralliilyticus actively represses the expression of the this compound gene during infection. nih.gov
Overexpression: Overexpression of antimicrobial peptides (AMPs) can be challenging because they are often toxic to the bacterial expression systems (like E. coli) typically used for producing recombinant proteins. nih.govacs.org A successful strategy to overcome this is the use of a fusion protein system. nih.gov For example, the AMP gene can be fused to a larger, non-toxic carrier protein like calmodulin (CaM). nih.govacs.org The CaM carrier protein can mask the toxicity of the AMP and protect it from degradation within the host cell. nih.gov Following expression and purification of the fusion protein, the active peptide can be cleaved off. This approach would be invaluable for producing large quantities of damicornin for structural studies or to investigate its activity against a wide range of microbes.
Computational and Bioinformatic Approaches
Sequence Alignment and Motif Discovery
Bioinformatics was fundamental to the initial discovery and characterization of this compound. The gene was first identified by searching a coral transcriptome database for sequences with similarity to known AMPs, specifically prepro-aurelin from the jellyfish Aurelia aurita, using the BLASTX alignment tool. nih.gov
Further computational analysis of the 107-amino acid this compound sequence revealed several key motifs that are characteristic of secreted, processed peptides:
Signal Peptide: A 22-amino acid hydrophobic sequence at the N-terminus, predicted by software like SignalP, which targets the protein for secretion. nih.gov
Cleavage Sites: A dibasic motif (Arg-66-Arg-67) was identified, representing a typical cleavage site for proprotein convertases that separate the proregion from the mature peptide. asm.org
C-terminal Glycine (B1666218): The presence of a glycine residue at the end of the putative mature peptide sequence serves as a signal for C-terminal amidation, a common post-translational modification that enhances the stability and activity of many AMPs. nih.gov
Conserved Cysteine Array: The arrangement of six cysteine residues in the mature damicornin sequence is a critical structural motif. Sequence alignments show this specific array is shared with other cnidarian peptides, including ShK neurotoxins from sea anemones, suggesting a common evolutionary origin for these toxins and AMPs. bitesizebio.comnih.gov
Protein Structure Prediction and Homology Modeling
Understanding the three-dimensional structure of damicornin is crucial for explaining its function. While an experimentally determined structure may not be available, powerful deep learning-based tools like AlphaFold provide high-quality structural predictions. frontiersin.org A predicted model for antimicrobial peptide damicornin from Pocillopora damicornis is available in the AlphaFold database (UniProt ID: F1DFM9). ebi.ac.uk
This model predicts the folding of the peptide, which is critically constrained by the three intramolecular disulfide bridges formed by the six conserved cysteine residues. pnas.org Homology modeling is another relevant computational technique. mdpi.com Given that damicornin shares a conserved cysteine motif with ShK toxins, the known structures of these toxins can be used as templates to build a model of damicornin, providing insights into its likely fold and the spatial arrangement of its amino acid residues. nih.govnih.gov
Table 2: AlphaFold Predicted Structural Properties of Damicornin (UniProt F1DFM9)
| Property | Predicted Value/Description | Significance |
|---|---|---|
| UniProt ID | F1DFM9 | Unique protein identifier. |
| Organism | Pocillopora damicornis | Source of the peptide. |
| Average pLDDT Score | 68.02 (Low to Confident) | pLDDT is a per-residue confidence score. A score around 70 suggests the model is of reasonable quality, particularly for the overall fold. |
| Predicted Fold | Compact, stabilized by disulfide bonds | The structure is likely a CSαβ (cysteine-stabilized alpha-beta) fold, common to ShK toxins and defensins. nih.gov |
| Key Structural Features | Cationic and hydrophobic residues are spatially segregated. | This amphipathic structure is a hallmark of membrane-active antimicrobial peptides. |
Molecular Dynamics Simulations of Peptide-Target Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net This technique has become an indispensable tool for investigating how antimicrobial peptides like damicornin interact with and disrupt their primary target: bacterial cell membranes. asm.orgmdpi.com
In a typical MD simulation of a peptide-membrane system:
A model of the bacterial membrane (e.g., a lipid bilayer representing a Gram-positive or Gram-negative bacterium) is constructed. acs.org
The predicted 3D structure of the damicornin peptide is placed near the membrane in a simulated aqueous environment. biorxiv.org
The forces between all atoms are calculated, and Newton's laws of motion are used to simulate their movements over short time steps (femtoseconds to nanoseconds). acs.org
These simulations can reveal, at an atomic level of detail, how the cationic peptide is first attracted to the anionic bacterial membrane surface, how its hydrophobic residues insert into the lipid core, and how multiple peptides might aggregate to form pores or otherwise disrupt the membrane's integrity, ultimately leading to bacterial cell death. nih.govmdpi.com Coarse-grained MD, which simplifies the atomic representation, allows for simulations over longer timescales to observe large-scale events like pore formation. nih.govresearchgate.net
Future Research Directions and Unanswered Questions
Elucidation of Novel Regulatory Pathways Governing Preprodamicornin Expression
Current research shows that the expression of the this compound gene is constitutive in the ectodermal granular cells of the coral. nih.gov However, its transcription levels are significantly altered in response to infection by virulent bacteria, such as Vibrio coralliilyticus, which has been shown to repress damicornin gene expression. ifremer.frnih.gov This finding is a crucial first step, but the specific molecular pathways that regulate this expression remain largely unknown.
Future research should focus on identifying the upstream signaling cascades that control this compound transcription. Key questions include:
What are the specific pattern recognition receptors (PRRs) on coral cells that recognize pathogen-associated molecular patterns (PAMPs) from bacteria like V. coralliilyticus?
Once a pathogen is recognized, what are the downstream signaling molecules (e.g., transcription factors, kinases) that translate this recognition into a change in this compound gene expression? The involvement of pathways analogous to the Toll-like receptor (TLR) and NF-κB signaling pathways, which are central to innate immunity in higher animals, is a compelling hypothesis to investigate in corals. researchgate.net
How does the coral differentiate between pathogenic and non-pathogenic or symbiotic bacteria to modulate this compound expression accordingly?
Identification and Characterization of Specific Processing Enzymes
This compound is a precursor peptide that undergoes several post-translational modifications to become the mature, active damicornin peptide. researchgate.netnih.gov This process is thought to involve the cleavage of a signal peptide, the removal of an acidic pro-region, and C-terminal amidation. researchgate.netnih.gov While the general steps have been proposed based on the precursor's structure, the specific enzymes responsible for this intricate processing have not yet been identified. researchgate.net
A significant area for future research is the identification and biochemical characterization of these processing enzymes. This would involve:
Signal Peptidase: Identifying the specific signal peptidase that cleaves the N-terminal signal peptide, translocating this compound into the endoplasmic reticulum. researchgate.net
Propeptide Convertase: Characterizing the processing enzyme that recognizes the dibasic motif (Arg-Arg) and cleaves the anionic pro-region from the cationic damicornin peptide. researchgate.netnih.gov Investigating whether corals possess enzymes similar to the proprotein convertases (e.g., furin) found in vertebrates would be a logical starting point.
Amidation Enzymes: Identifying the peptidylglycine α-hydroxylating monooxygenase and peptidyl-α-hydroxyglycine α-amidating lyase responsible for the C-terminal amidation of damicornin. researchgate.netnih.gov This amidation is crucial as it often enhances the stability and activity of antimicrobial peptides. ifremer.fr
Deeper Understanding of this compound-Mediated Cellular Signaling
While the primary role of the mature damicornin peptide is antimicrobial, the functions of the precursor itself and its other cleaved fragments, such as the acidic pro-region, are entirely unknown. In other organisms, precursor peptides and their fragments can have distinct biological activities, including roles in cell signaling.
Future investigations should explore the potential signaling roles of this compound and its byproducts. This could involve:
Investigating whether the acidic pro-region has a role in regulating the activity of the mature peptide, acting as an intramolecular chaperone, or having its own extracellular signaling function.
Determining if this compound or its fragments can act as signaling molecules to modulate the coral's own immune cells or interact with the symbiotic zooxanthellae.
Exploring the possibility of autocrine or paracrine signaling loops where the release of these peptides influences the physiological state of the coral tissue.
Exploration of Additional Physiological Roles Beyond Antimicrobial Defense
The current body of research has focused almost exclusively on the antimicrobial properties of damicornin. ifremer.frresearchgate.net However, many antimicrobial peptides in other organisms have been found to possess a wider range of physiological functions. mdpi.comnih.gov
A promising direction for future research is to explore these potential pleiotropic roles for damicornin and its precursor in coral physiology. Areas of interest include:
Immunomodulation: Does damicornin modulate the coral's own immune response, for example, by attracting immune cells or influencing inflammatory processes?
Wound Healing: Could these peptides play a role in tissue repair and regeneration following injury?
Regulation of Symbiosis: How does the this compound system interact with the coral's symbiotic algae (Symbiodinium spp.)? Does it play a role in maintaining a healthy symbiotic relationship or in the process of bleaching?
Neuroactivity: Given that some peptides have neuroactive properties, could damicornin or its precursors have any signaling roles within the coral's simple nervous system?
Investigation of Environmental Stressors on this compound System Dynamics
Coral reefs are under significant threat from environmental stressors such as rising sea temperatures and ocean acidification. researchgate.net While some research has touched upon the effect of thermal stress in conjunction with bacterial infection on this compound expression, a more systematic investigation is needed. ifremer.frnih.gov
Future studies should systematically evaluate how various environmental stressors impact the entire this compound system. This includes:
Thermal Stress: How do different temperature anomalies (both acute and chronic) affect the baseline expression of this compound and its inducibility in response to pathogens? researchgate.net
Ocean Acidification: Does a lower pH environment impact the expression, processing, or activity of damicornin?
Pollution: How do common pollutants found on coral reefs affect this crucial component of the coral's immune defense?
Combined Stressors: Investigating the synergistic effects of multiple stressors (e.g., high temperature and low pH) on the this compound system will be critical for predicting how coral immunity will fare in future ocean conditions.
Biotechnological Applications of this compound-Derived Peptides in Research Tools and Theoretical Antimicrobial Strategies
The unique properties of marine-derived peptides are of great interest for biotechnological and pharmaceutical applications. researchgate.netnih.govnih.gov The peptides derived from this compound present several potential applications that warrant future exploration.
Research in this area could focus on:
Novel Antimicrobial Agents: Characterizing the full spectrum of antimicrobial activity of synthetic damicornin and its analogues against a wider range of human, veterinary, and agricultural pathogens.
Research Tools: Using the this compound gene and its regulatory elements as biomarkers to monitor coral health and stress responses in situ.
Metabolic Engineering: While a distant prospect, understanding the regulatory and processing pathways could theoretically allow for the biotechnological production of damicornin or its derivatives in microbial or other expression systems for therapeutic or industrial use. nih.gov
Research Findings on this compound and its Product Damicornin
| Feature | Finding | Citation |
| Organism | Found in the scleractinian coral Pocillopora damicornis. | ifremer.frnih.gov |
| Gene Product | A 107-amino acid precursor peptide named this compound. | researchgate.netnih.gov |
| Structure | Comprises a 22-amino acid signal peptide, a 45-amino acid acidic pro-region, and a 40-amino acid cationic C-terminal peptide (damicornin). | researchgate.netifremer.frnih.gov |
| Processing | Matures into damicornin through proteolytic cleavage and C-terminal amidation. | researchgate.netnih.gov |
| Localization | Constitutively expressed and stored in ectodermal granular cells. | nih.gov |
| Antimicrobial Activity | Damicornin is active against Gram-positive bacteria and the fungus Fusarium oxysporum. It has limited activity against Gram-negative bacteria. | ifremer.frresearchgate.net |
| Regulation | Gene expression is repressed in response to infection by the virulent pathogen Vibrio coralliilyticus. | ifremer.frnih.gov |
常见问题
Q. How can Preprodamicornin be reliably identified and quantified in biological systems?
Methodological Answer: Use liquid chromatography-mass spectrometry (LC-MS) with isotope-labeled internal standards to enhance specificity. Validate protocols using spike-and-recovery experiments in representative matrices (e.g., plasma, tissue homogenates) to account for matrix effects. Ensure calibration curves cover physiologically relevant concentration ranges, and report limits of detection/quantification (LOD/LOQ) .
Q. What are the key steps for synthesizing this compound in a lab setting?
Methodological Answer: Follow retrosynthetic analysis to identify feasible pathways, prioritizing high-yield reactions (e.g., Suzuki coupling for aromatic rings). Optimize reaction conditions (temperature, catalysts) using design-of-experiments (DoE) approaches. Confirm purity via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC), documenting deviations from theoretical yields .
Q. How do I establish baseline pharmacokinetic parameters for this compound?
Methodological Answer: Conduct in vivo studies in rodent models using single-dose administration. Collect serial blood/tissue samples and apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life. Validate assays against FDA bioanalytical guidelines to ensure reproducibility .
Q. What structural features of this compound correlate with its bioactivity?
Methodological Answer: Perform molecular docking simulations to predict binding affinities with target proteins (e.g., kinases, receptors). Validate predictions using site-directed mutagenesis or competitive binding assays. Cross-reference results with structural analogs to identify critical functional groups .
Q. How can I mitigate batch-to-batch variability in this compound production?
Methodological Answer: Implement strict quality control (QC) protocols, including real-time monitoring of reaction parameters (pH, temperature). Use statistical process control (SPC) charts to detect deviations early. Characterize impurities via tandem mass spectrometry (MS/MS) and adjust synthesis protocols iteratively .
Advanced Research Questions
Q. How do I resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer: Conduct systematic meta-analysis of existing datasets to identify confounding variables (e.g., metabolic clearance, protein binding). Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions. Validate hypotheses using genetically modified models (e.g., CYP450 knockouts) .
Q. What experimental designs are optimal for studying this compound’s off-target effects?
Methodological Answer: Employ high-throughput screening (HTS) panels against diverse receptor/ion channel families. Apply false-discovery-rate (FDR) corrections to minimize Type I errors. For in-depth validation, use CRISPR-Cas9 gene-editing to create isogenic cell lines lacking suspected off-targets .
Q. How can I model this compound’s long-term toxicity in preclinical studies?
Methodological Answer: Design chronic dosing studies in two species (e.g., rodents and non-rodents) with histopathological endpoints. Integrate toxicogenomic data (RNA-seq, miRNA profiling) to identify early biomarkers of organ damage. Use benchmark dose (BMD) modeling to establish no-observed-adverse-effect levels (NOAELs) .
Q. What strategies validate this compound’s mechanism of action in complex disease models?
Methodological Answer: Combine genetic knockdown (siRNA/shRNA) with rescue experiments to confirm target specificity. Utilize spatial transcriptomics or single-cell RNA-seq in disease-relevant tissues to map pathway activation. Corrogate findings with clinical biomarker data if available .
Q. How do I optimize formulation stability for this compound in aqueous environments?
Methodological Answer: Screen excipients (e.g., cyclodextrins, surfactants) using accelerated stability testing (40°C/75% RH). Characterize degradation products via LC-MS/MS and apply Arrhenius kinetics to predict shelf life. Validate with freeze-thaw cycling and agitation stress studies .
Methodological Frameworks
- Literature Review : Follow PRISMA guidelines for systematic reviews, prioritizing peer-reviewed journals indexed in PubMed/Scopus. Exclude non-GLP-compliant studies .
- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to assess causal relationships in conflicting datasets .
- Ethical Compliance : Align preclinical protocols with ARRIVE 2.0 guidelines for animal studies and obtain IRB approval for human-derived data .
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